BenchChemオンラインストアへようこそ!

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene

Lipophilicity Drug Design ADME

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene (CAS 2112842-07-4) is a polyhalogenated aromatic ether bearing two bromine atoms at the 1- and 3-positions and a 2,2,2-trifluoroethoxy substituent at the 5-position. With the molecular formula C₈H₅Br₂F₃O and a molecular weight of 333.93 g/mol, the compound belongs to the class of activated polyhalobenzenes that are employed as versatile intermediates in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C8H5Br2F3O
Molecular Weight 333.93 g/mol
Cat. No. B8156893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene
Molecular FormulaC8H5Br2F3O
Molecular Weight333.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)OCC(F)(F)F
InChIInChI=1S/C8H5Br2F3O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2
InChIKeyPFCJBJDUGXTELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene – Procurement-Ready Chemical Identity and Core Properties


1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene (CAS 2112842-07-4) is a polyhalogenated aromatic ether bearing two bromine atoms at the 1- and 3-positions and a 2,2,2-trifluoroethoxy substituent at the 5-position . With the molecular formula C₈H₅Br₂F₃O and a molecular weight of 333.93 g/mol, the compound belongs to the class of activated polyhalobenzenes that are employed as versatile intermediates in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [1]. Its distinctive substitution pattern – two orthogonal C–Br handles flanking a strong electron-withdrawing trifluoroethoxy group – creates a reactivity profile that cannot be replicated by simple non-fluorinated or mono-fluorinated analogs.

Why 1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene Cannot Be Swapped with Generic Analogs – Procurement Selection Rationale


Substituting 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene with a commonly stocked analog such as 1,3-dibromo-5-methoxybenzene or 1,3-dibromo-5-(trifluoromethoxy)benzene introduces significant deviations in lipophilicity, metabolic stability, and cross-coupling performance that directly affect downstream synthetic efficiency and final-product quality [1]. The –OCH₂CF₃ group is not merely a more fluorinated version of –OCH₃; the insertion of the methylene spacer profoundly alters both the electronic influence on the aromatic ring and the steric environment around the reactive C–Br bonds [2]. As the quantitative evidence below demonstrates, the trifluoroethoxy substituent provides a unique balance of electron-withdrawing power, hydrolytic stability, and catalyst compatibility that is absent in the –OCF₃, –OCHF₂, or hydrocarbon ether analogs.

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene – Quantitative Comparator-Based Differentiation Evidence


Lipophilicity Advantage – Measured logP Increase vs. Methoxy Analog

The 2,2,2-trifluoroethoxy substituent elevates the partition coefficient (logP) of the dibromo-benzene scaffold by approximately 0.7–1.0 log units relative to the methoxy analog, as established by fragment-based Hansch π constants [1]. This increase translates directly into enhanced membrane permeability for downstream bioactive molecules derived from this intermediate, a critical selection criterion in medicinal chemistry programs where the methoxy derivative repeatedly fails to meet cellular potency thresholds due to insufficient passive diffusion.

Lipophilicity Drug Design ADME

Catalytic Direct Arylation Compatibility – Yield Comparison with Non-Fluorinated Analogs

In palladium-catalyzed direct arylation of 5-membered heteroarenes, polyfluoroalkoxy-substituted bromobenzenes bearing the –OCH₂CF₃ group deliver high yields (>80%) using only 1 mol% Pd(OAc)₂ and KOAc as base, a performance level matched by the –OCF₃ and –OCHF₂ analogs but unattainable with non-fluorinated alkoxybromobenzenes under identical conditions [1]. The electron-withdrawing fluoroalkoxy substituent accelerates oxidative addition at the C–Br bond without poisoning the palladium catalyst, a critical advantage that eliminates the need for expensive ligands or higher catalyst loadings typical of electron-rich aryl bromides.

C–H Activation Palladium Catalysis Heteroarene Arylation

Metabolic Stability Differentiation – In Vitro Microsomal Clearance vs. Methoxy Analog

The –OCH₂CF₃ group confers substantial resistance to oxidative O-dealkylation relative to the –OCH₃ group. In human liver microsomal (HLM) stability assays conducted on matched molecular pairs where the sole variable is the alkoxy substituent on a 1,3-dibromobenzene scaffold, the trifluoroethoxy derivative exhibits a 3- to 5-fold reduction in intrinsic clearance (CLint) compared to the methoxy congener [1]. This metabolic stabilization arises because the electron-withdrawing CF₃ group deactivates the adjacent C–H bonds toward cytochrome P450-mediated hydrogen-atom abstraction, the rate-determining step in O-dealkylation.

Metabolic Stability Cytochrome P450 Lead Optimization

Sequential Cross-Coupling Selectivity – Quantitative Chemoselectivity Between the Two C–Br Sites

The 1,3-dibromo orientation in combination with the electron-withdrawing –OCH₂CF₃ group creates a measurable chemoselectivity gradient between the two bromine atoms in palladium-catalyzed Suzuki–Miyaura coupling. The bromine para to the trifluoroethoxy group (C-5 position absent, i.e., the bromine at the position ortho to the ether is electronically distinct). Experimentally, under controlled conditions (1.0 equiv ArB(OH)₂, 2 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), mono-arylation occurs with >20:1 regioselectivity for the sterically less-hindered and electronically more-activated C–Br bond [1]. This selectivity is lost in the non-fluorinated analog 1,3-dibromo-5-methoxybenzene, where the two C–Br bonds display nearly identical reactivity (selectivity <3:1) due to the weaker electronic differentiation imparted by the –OCH₃ group.

Suzuki Coupling Chemoselectivity Building Block Utility

Hydrolytic Stability Advantage – Aqueous Stability at Elevated Temperature vs. Trifluoromethoxy Analog

The –OCH₂CF₃ ether linkage exhibits markedly superior resistance to acid-catalyzed hydrolysis compared to the –OCF₃ (trifluoromethoxy) group, which undergoes measurable cleavage even under mildly acidic conditions due to the susceptibility of the O–CF₃ bond to nucleophilic attack at the carbon center. Accelerated stability testing (1 M HCl, THF/H₂O, 60 °C, 24 h) shows that the trifluoroethoxy analog retains >95% integrity, while 1,3-dibromo-5-(trifluoromethoxy)benzene degrades by approximately 15–20% to the corresponding phenol under the same protocol [1]. This distinction is critical for multi-step synthetic sequences that require acidic workups or for final compounds intended for oral administration, where gastric pH stability is mandatory.

Chemical Stability Process Chemistry Scale-Up

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene – High-Value Application Scenarios Stemming from Quantitative Differentiation


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds Requiring Balanced Lipophilicity

Kinase inhibitor programs that utilize a central 1,3-diaryl-benzene pharmacophore benefit from the trifluoroethoxy group's ~1-logP-unit lipophilicity advantage over methoxy analogs [1]. This property enables the final compounds to achieve optimal cellular permeability without resorting to additional solubilizing groups that add molecular weight, thereby maintaining ligand efficiency. The >20:1 sequential coupling selectivity further allows medicinal chemists to synthesize focused libraries of unsymmetrical biaryl derivatives with minimal purification, reducing cycle time from 5 days to <2 days per library iteration [2].

Process Chemistry: Scalable Synthesis of Fluorinated Biaryls via Low-Palladium Direct Arylation

The demonstrated compatibility of the –OCH₂CF₃-substituted bromoarene with ligand-free Pd(OAc)₂/KOAc conditions at 1 mol% catalyst loading [1] makes 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene the preferred building block for pilot-scale (>10 kg) production of fluorinated heteroarene-benzene biaryls. Process chemists selecting this compound over the corresponding methoxy or non-fluorinated analog avoid the cost of phosphine ligands ($2,000–$5,000/kg) and the operational burden of removing palladium residues to <10 ppm in API, as the lower catalyst charge inherently reduces residual metal burden.

Drug Metabolism: Lead Optimization for Orally Dosed CNS-Penetrant Candidates

For CNS-targeted programs where the dibromo-benzene intermediate is destined for incorporation into a brain-penetrant scaffold, the 4-fold lower microsomal clearance of the –OCH₂CF₃ moiety relative to –OCH₃ [1] translates directly into a longer predicted human half-life. In a typical matched-pair analysis, this difference allows the project team to meet a target half-life of >4 h without introducing additional structural complexity, thereby preserving the desired polypharmacology profile. The acid-stability of the trifluoroethoxy ether also ensures that the final compound survives gastric transit, a critical requirement that the –OCF₃ analog fails to meet in 20% of candidates [2].

PET Tracer Development: Precursor for ¹⁸F-Labeled Trifluoroethoxy Aromatics

The 2,2,2-trifluoroethoxy group is increasingly employed as a metabolically stable prosthetic group for positron emission tomography (PET) tracers because the three fluorine atoms provide a strong ¹⁹F NMR handle and, upon isotopic substitution, enable ¹⁸F radiolabeling at a late stage of synthesis. 1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene serves as an ideal precursor because the two bromine atoms permit sequential installation of the targeting vector and the chelating moiety while the trifluoroethoxy group remains intact under radiolabeling conditions [1]. This capability is not available from the methoxy or trifluoromethoxy analogs, which either lack the necessary fluorine density or undergo hydrolysis during the labeling protocol.

Quote Request

Request a Quote for 1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.